4-Epidemeclocycline Hydrochloride
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Description
Scientific Research Applications
Neuroprotective Properties : Minocycline Hydrochloride (MH) exhibits potent neuroprotective activities. It targets multiple secondary injury mechanisms in traumatic spinal cord injury, including inflammation, oxidative stress, glutamate excitotoxicity, and mitochondrial dysfunction (Shultz & Zhong, 2017).
Stability in Pharmaceutical Formulations : MH's stability in tablet formulations has been studied. Different tablet formulations can significantly improve the stability of TC.HCl, a related compound (Moreno-Cerezo et al., 2001).
Topical Antibiotic Delivery : MH formulated in a starch-based Pickering emulsion provides prolonged release and effective antibacterial activity against Staphylococcus aureus when applied topically (Marto et al., 2019).
Pigmentation Effects : Long-term use of MH can lead to pigmentation of tissues such as bone and teeth (Ayangco & Sheridan, 2003).
Treatment of Hepatic Cysts : MH has been used effectively for the treatment of symptomatic hepatic cysts through percutaneous sclerotherapy (Cellier et al., 1998).
Improved Brain Uptake and Nootropic Effect : MH loaded nanoparticles have shown potential in enhanced brain uptake and nootropic effects, beneficial for neurodegenerative disorders (Nagpal et al., 2013).
Drug Delivery Complexes : The development of drug delivery complexes for controlled and sustained release of MH has shown potential for use in infection, inflammation, and neuroprotection (Zhang et al., 2015).
Inhibition of TNF-α Production : MH in nanoliposomes has been shown to inhibit the production of TNF-α in macrophages, which is beneficial for the treatment of chronic periodontitis (Liu & Yang, 2012).
Photocatalytic Degradation of Antibiotics : Research into photocatalytic degradation of tetracycline hydrochloride, closely related to MH, has been conducted for environmental purification purposes (Rasheed et al., 2018).
Properties
IUPAC Name |
(4R,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6-,7-,14+,15-,21-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPVUSSHCBRCOL-MDIQSJHISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.